5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine
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Overview
Description
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine is a complex organic compound that features a combination of oxadiazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile oxide.
Formation of the Triazole Ring: This step often involves the reaction of an azide with an alkyne in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings through appropriate linkers and under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions may target the nitro groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring but lacks the triazole ring.
3-(2,5-Dimethoxyphenyl)-1,2,4-triazole: Contains the triazole ring but not the oxadiazole ring.
4-Amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol: Similar triazole structure with a thiol group.
Uniqueness
The uniqueness of 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine lies in its combined oxadiazole and triazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O3/c1-26-12-7-8-14(27-2)13(9-12)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJWDGWBUYBDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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